

# Application Notes and Protocols for the Pharmacokinetic Analysis of LY3154885 in Rodents

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Compound of Interest		
Compound Name:	LY3154885	
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# **Abstract**

This document provides a detailed overview of the pharmacokinetic (PK) properties of **LY3154885**, a selective dopamine D1 receptor positive allosteric modulator (PAM), in rodents. The provided data and protocols are compiled from preclinical studies to assist researchers in designing and executing similar nonclinical investigations. **LY3154885** is noted for its primary metabolism by UDP-glucuronosyltransferases (UGT), which potentially reduces the risk of drug-drug interactions (DDI) compared to compounds metabolized by cytochrome P450 (CYP) enzymes.[1][2]

# Introduction

**LY3154885** is an orally active PAM of the human dopamine D1 receptor.[3] It has been developed as a potential therapeutic agent with an improved DDI profile over its predecessors, such as mevidalen, which is primarily metabolized by CYP3A4.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of **LY3154885** is critical for its continued development and for the design of further preclinical and clinical studies. These application notes provide a summary of its pharmacokinetic parameters in rats and detailed protocols for conducting similar in vivo studies.



# **Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of **LY3154885** in Sprague-Dawley rats following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of **LY3154885** in Rats Following Intravenous (IV) Administration

Parameter	1 mg/kg IV
CL (mL/min/kg)	23
Vdss (L/kg)	2.5
t½ (h)	1.9
AUC0-inf (ng·h/mL)	720

CL: Clearance; Vdss: Volume of distribution at steady state; t½: Half-life; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.

Table 2: Pharmacokinetic Parameters of LY3154885 in Rats Following Oral (PO) Administration

Parameter	3 mg/kg PO
Cmax (ng/mL)	1200
Tmax (h)	0.5
t½ (h)	2.1
AUC0-inf (ng·h/mL)	3100
F (%)	72

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Half-life; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; F: Bioavailability.



# **Experimental Protocols**

The following protocols are based on the methodologies described in the preclinical evaluation of **LY3154885**.

# In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of **LY3154885** in rats after intravenous and oral administration.

### Materials:

- LY3154885
- Male Sprague-Dawley rats (with jugular vein cannulas)
- Vehicle for dosing (e.g., 20% Captisol®)
- Dosing syringes and gavage needles
- Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
- Centrifuge
- Freezer (-20°C or -80°C)
- LC-MS/MS system for bioanalysis

### Protocol:

- Animal Acclimation: Acclimate cannulated male Sprague-Dawley rats for at least 24 hours before the study. House the animals in a controlled environment with free access to food and water.
- Dose Preparation: Prepare the dosing solutions of LY3154885 in the selected vehicle at the desired concentrations for both IV and PO administration.
- Dosing:



- Intravenous (IV) Administration: Administer a single bolus dose of LY3154885 (e.g., 1 mg/kg) via the jugular vein cannula.
- Oral (PO) Administration: Administer a single dose of LY3154885 (e.g., 3 mg/kg) by oral gavage.

### Blood Sampling:

- Collect serial blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula at predetermined time points.
- Suggested time points for IV administration: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
- Suggested time points for PO administration: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours postdose.

### Plasma Preparation:

- Immediately after collection, transfer the blood samples into tubes containing an anticoagulant.
- Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
- Harvest the plasma and store it frozen (at -20°C or -80°C) until bioanalysis.

### Bioanalysis:

- Analyze the plasma samples for LY3154885 concentrations using a validated LC-MS/MS method.
- The method should include protein precipitation for sample extraction.

### Pharmacokinetic Analysis:

 Use non-compartmental analysis to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vdss, and F).



# **Brain Penetration Study in Rats**

Objective: To assess the brain penetration of LY3154885 in rats.

### Materials:

- In addition to the materials for the PK study:
- Surgical tools for brain tissue collection
- Homogenizer
- Phosphate-buffered saline (PBS)

### Protocol:

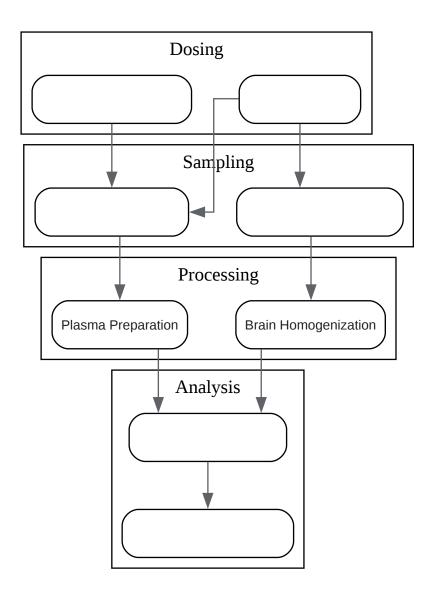
- Dosing: Administer **LY3154885** to rats via the desired route (e.g., oral gavage).
- Sample Collection:
  - At a specific time point post-dose (e.g., at Tmax observed in the plasma PK study), anesthetize the animals.
  - Collect a terminal blood sample via cardiac puncture.
  - Immediately perfuse the brain with cold PBS to remove blood.
  - Excise the brain and rinse with cold PBS.
- Sample Processing:
  - Process the blood sample to obtain plasma as described above.
  - Weigh the brain tissue and homogenize it in a known volume of PBS.
- Bioanalysis:
  - Analyze the plasma and brain homogenate samples for LY3154885 concentrations using a validated LC-MS/MS method.



- Data Analysis:
  - Calculate the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) to determine the extent of brain penetration.

# **Visualizations**

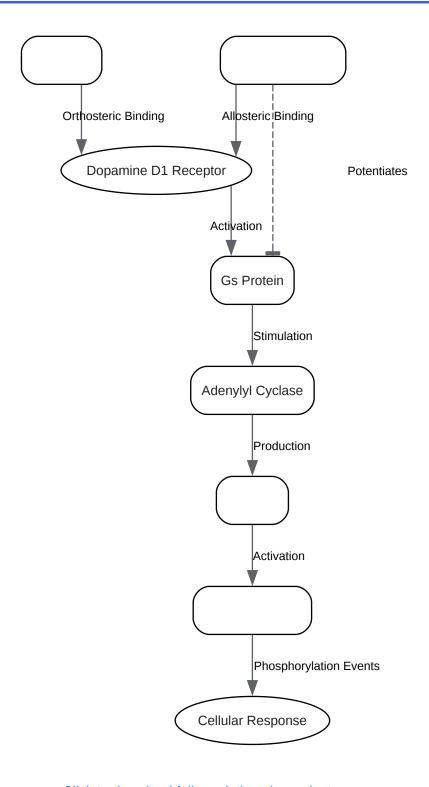
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of **LY3154885**.



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Caption: Experimental workflow for pharmacokinetic analysis of LY3154885 in rodents.





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Caption: Proposed signaling pathway of LY3154885 as a Dopamine D1 Receptor PAM.



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## References

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